molecular formula C6H8BrN3O2 B2377455 Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2418694-23-0

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2377455
CAS No.: 2418694-23-0
M. Wt: 234.053
InChI Key: RZQROLDLPQVCSF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a methyl ester group at the 3rd position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer activities.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester group.

    5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-3-10-4(5(11)12-2)8-6(7)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQROLDLPQVCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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